molecular formula C7H9N2O+ B13911096 Pyridinium, 1-(2-amino-2-oxoethyl)- CAS No. 136714-45-9

Pyridinium, 1-(2-amino-2-oxoethyl)-

Cat. No.: B13911096
CAS No.: 136714-45-9
M. Wt: 137.16 g/mol
InChI Key: ZJVYOVDSOZMWFU-UHFFFAOYSA-O
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Description

Pyridinium, 1-(2-amino-2-oxoethyl)- is an organic compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is positively charged due to the addition of a substituent. Pyridinium, 1-(2-amino-2-oxoethyl)- is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(2-amino-2-oxoethyl)- typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 2-bromoacetamide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of Pyridinium, 1-(2-amino-2-oxoethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(2-amino-2-oxoethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyridinium N-oxide derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

Pyridinium, 1-(2-amino-2-oxoethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Biology: Acts as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.

    Medicine: Investigated for its potential use in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: Employed in the production of specialty chemicals and materials, such as ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2-amino-2-oxoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Comparison with Similar Compounds

Pyridinium, 1-(2-amino-2-oxoethyl)- can be compared with other pyridinium salts, such as:

    Pyridinium, 1-(2-ethoxy-2-oxoethyl)-: Similar in structure but with an ethoxy group instead of an amino group.

    Pyridinium, 1-(2-hydroxy-2-oxoethyl)-: Contains a hydroxy group, leading to different reactivity and applications.

    Pyridinium, 1-(2-methyl-2-oxoethyl)-: The presence of a methyl group affects its chemical properties and biological activity.

The uniqueness of Pyridinium, 1-(2-amino-2-oxoethyl)- lies in its amino group, which imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-5H,6H2,(H-,8,10)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVYOVDSOZMWFU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328630
Record name Pyridinium, 1-(2-amino-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136714-45-9
Record name Pyridinium, 1-(2-amino-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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